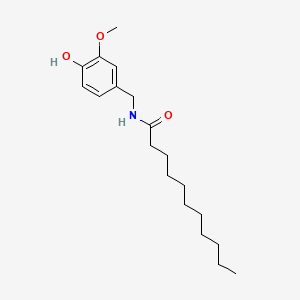
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide is a synthetic organic compound It is structurally characterized by an amide linkage between an undecanamide chain and a vanillyl group (4-hydroxy-3-methoxyphenyl)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with undecanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine and alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the amide linkage provides structural stability. The compound may modulate various signaling pathways, including those involved in inflammation and pain perception.
Comparaison Avec Des Composés Similaires
N-((4-Hydroxy-3-methoxyphenyl)methyl)undecanamide can be compared with other similar compounds, such as:
Capsaicin: Both compounds share a vanillyl group, but capsaicin has a shorter acyl chain.
Nonivamide: Similar to capsaicin but with a different acyl chain length.
Vanillylamine derivatives: Compounds with variations in the acyl chain length and functional groups.
This compound is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities.
Propriétés
Numéro CAS |
47311-59-1 |
|---|---|
Formule moléculaire |
C19H31NO3 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]undecanamide |
InChI |
InChI=1S/C19H31NO3/c1-3-4-5-6-7-8-9-10-11-19(22)20-15-16-12-13-17(21)18(14-16)23-2/h12-14,21H,3-11,15H2,1-2H3,(H,20,22) |
Clé InChI |
PLYCKVKDTOBZTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


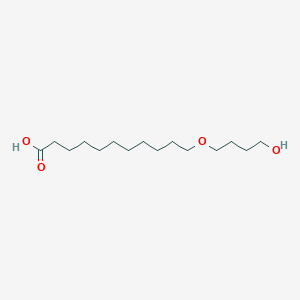
![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)
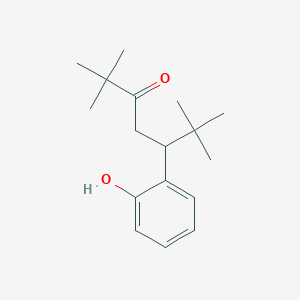
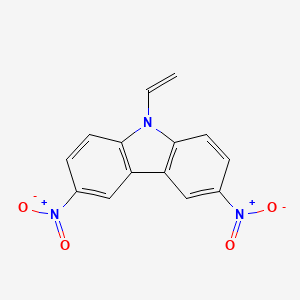
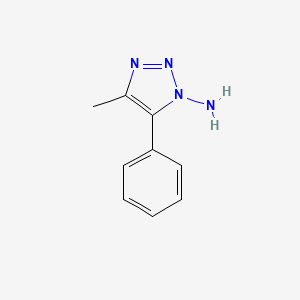

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
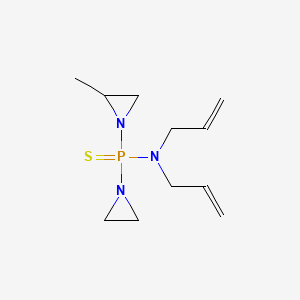
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
-lambda~5~-phosphane](/img/structure/B14659595.png)

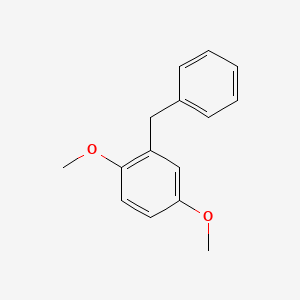

![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
